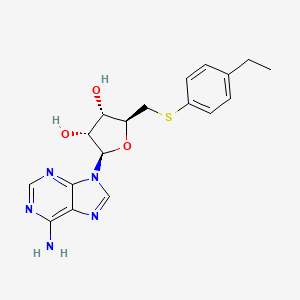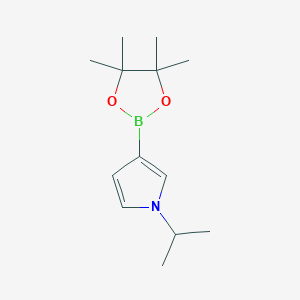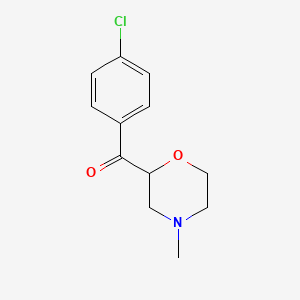
2-(4-Chlorobenzoyl)-4-methylmorpholine
Descripción general
Descripción
“4-Chlorobenzoyl” is an acyl chloride consisting of benzoyl chloride having a chloro substituent in the para-position . It is functionally related to a 4-chlorobenzoic acid . “2-(4-Chlorobenzoyl)benzoic acid” is a compound that forms complexes with europium and terbium having photoluminescence properties .
Synthesis Analysis
There are several papers discussing the synthesis of compounds related to “4-Chlorobenzoyl”. For example, one paper discusses the synthesis of "1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea and its Ni(II) and Cu(II) complexes" . Another paper discusses the synthesis of "2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1 H-indol-3-yl)-N-(4-nitrophenyl)acetamide" .
Chemical Reactions Analysis
There are several papers discussing the chemical reactions of compounds related to “4-Chlorobenzoyl”. For example, one paper discusses the conversion of 4-chlorobenzoate to 4-hydroxybenzoate .
Aplicaciones Científicas De Investigación
-
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- Application : This compound is synthesized for its potential biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .
- Method of Application : The compound is synthesized through an O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane, using a slight excess of triethylamine .
- Results or Outcomes : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .
-
- Application : This compound is used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .
- Method of Application : The compound is typically used in acylation reactions of benzene using different solid acid catalysts .
- Results or Outcomes : The outcomes of these reactions can vary widely, but the end products are typically intermediates used in further reactions .
-
- Application : Dehalogenases are enzymes that catalyze the removal of halogens from organic compounds. They have potential applications in bioremediation and the chemical industry .
- Method of Application : Dehalogenases work by cleaving carbon-halogen bonds in organohalogen compounds. They use a substitution mechanism that proceeds via a covalent aspartyl intermediate .
- Results or Outcomes : The outcomes of these reactions can vary widely, but the end products are typically less toxic and more environmentally friendly .
Direcciones Futuras
There are several papers discussing the potential applications of compounds related to “4-Chlorobenzoyl”. For example, one paper discusses the potential use of “1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea” in biological properties . Another paper discusses the potential use of “2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1 H-indol-3-yl)-N-(4-nitrophenyl)acetamide” in anticancer evaluation .
Propiedades
IUPAC Name |
(4-chlorophenyl)-(4-methylmorpholin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-14-6-7-16-11(8-14)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQPYWIDGDWGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzoyl)-4-methylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



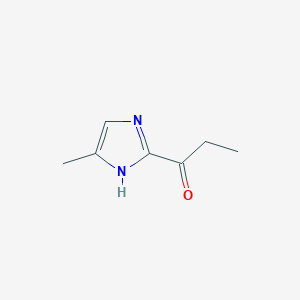

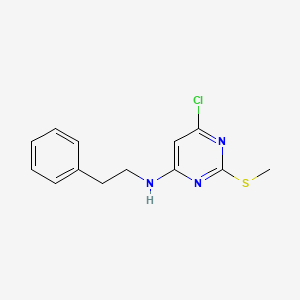
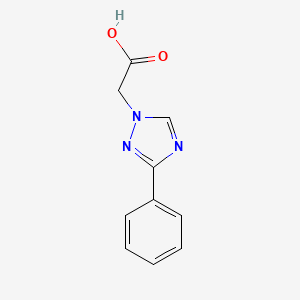
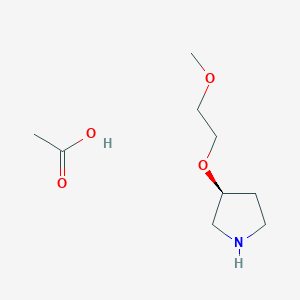
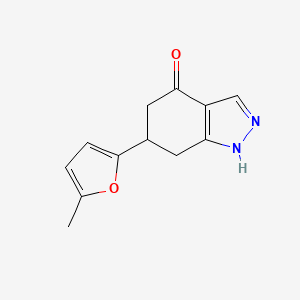
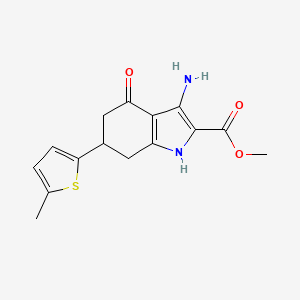
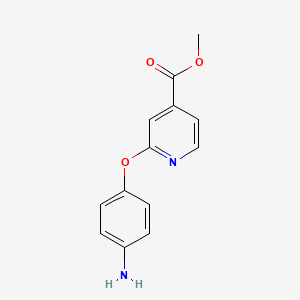
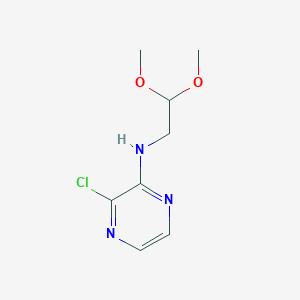
![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)
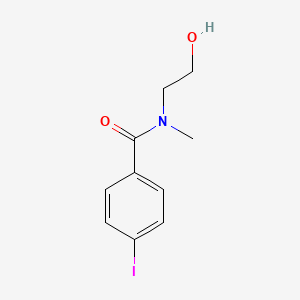
![2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol](/img/structure/B1429649.png)
